Methyl cinnoline-8-carboxylate
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Overview
Description
Methyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antibacterial properties . The cinnoline core structure is an important scaffold in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of methyl cinnoline-8-carboxylate typically involves a diazotization strategy. One common method is the Richter cyclization, which uses commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . This reaction is carried out under mild conditions, often in a one-pot procedure, yielding the desired product in moderate to excellent yields .
Chemical Reactions Analysis
Methyl cinnoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl cinnoline-8-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
Methyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives, such as:
Methyl 4-cinnolinecarboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Quinoxalines: Another class of heterocyclic compounds with similar pharmacological properties.
Quinazolines: Known for their anticancer and antimicrobial activities, these compounds share some structural similarities with cinnolines.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl cinnoline-8-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-6-11-12-9(7)8/h2-6H,1H3 |
InChI Key |
OAFAUKZNZCYPOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=NC=C2 |
Origin of Product |
United States |
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